

Spectral Properties of Acid Green 12: A Technical Guide

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Compound of Interest

Compound Name: Acid Green 12

Cat. No.: B1593922

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative spectral data for **Acid Green 12** is limited. This guide provides a comprehensive overview of its known properties and supplements this with data from structurally related compounds, Acid Green 25 and Acid Green 50, to offer a comparative technical reference. The experimental protocols detailed herein are generalized standard procedures for the spectral characterization of acid dyes.

Introduction to Acid Green 12

Acid Green 12, also known by its Colour Index name C.I. 13425, is a monoazo acid dye.^[1] It is recognized for its use in textile, leather, and paper dyeing.^{[2][3]} Its chemical structure, characterized by the presence of an azo group (-N=N-) and sulfonic acid groups, dictates its color and solubility in polar solvents. Understanding the spectral properties of such dyes is crucial for their application in various scientific and industrial fields, including their potential use as biological stains or markers.

Chemical and Physical Properties of **Acid Green 12**:^{[4][5]}

Property	Value
CAS Number	10241-21-1
Molecular Formula	C ₁₆ H ₁₁ N ₄ NaO ₆ S
Molecular Weight	410.34 g/mol
Appearance	Dark green powder
Solubility	Soluble in water and ethanol

Spectral Properties

The interaction of a dye with electromagnetic radiation is fundamental to its color and potential applications in fluorescence-based assays. The key spectral properties include absorption and emission characteristics.

Absorption and Emission Spectra

The absorption spectrum of a dye reveals the wavelengths of light it absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.

Note: Specific spectral data for **Acid Green 12** is not readily available in the public domain. The following tables present data for the related compounds Acid Green 25 and Acid Green 50 to provide an indication of the spectral range in which **Acid Green 12** might operate.

Table 1: Spectral Properties of Related Acid Green Dyes

Dye	Solvent	Absorption Maxima (λ _{max})	Reference
Acid Green 25	Water	608 nm, 642 nm	
Acid Green 50	Water	633.0 - 637.0 nm	

Molar Absorptivity:

Molar absorptivity (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. No specific molar absorptivity data has been found for **Acid Green 12**.

Fluorescence Quantum Yield:

The fluorescence quantum yield (Φ_f) quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Data for the quantum yield of **Acid Green 12** is not available.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. Azo dyes, like **Acid Green 12**, are known to exhibit solvatochromism. The sulfonic acid groups in their structure can interact with polar solvents, leading to shifts in their absorption and emission spectra. While no specific studies on the solvatochromism of **Acid Green 12** were found, it is expected to exhibit shifts in its spectral properties when dissolved in solvents of varying polarities.

Experimental Protocols

The following are generalized protocols for determining the spectral properties of an acid dye like **Acid Green 12**.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of a dye.

Objective: To measure the absorption spectrum and determine the wavelength(s) of maximum absorbance (λ_{max}).

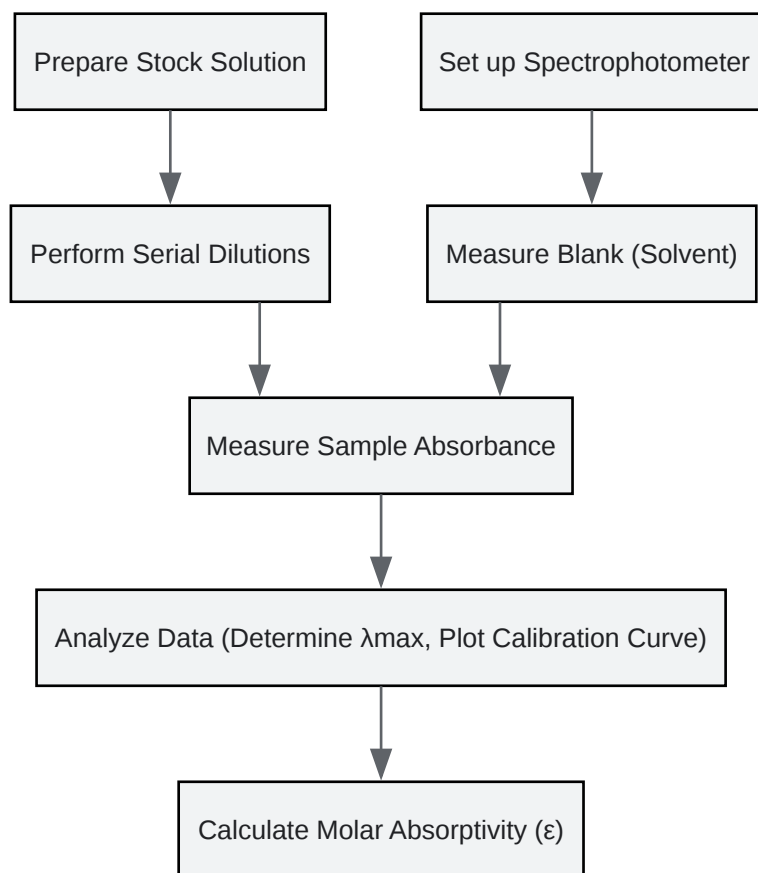
Materials:

- **Acid Green 12** dye
- Volumetric flasks and pipettes

- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer
- Solvents of interest (e.g., deionized water, ethanol)

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **Acid Green 12** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 $\mu\text{g/mL}$).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
- Sample Measurement: Record the absorbance spectrum for each of the diluted dye solutions.
- Data Analysis:
 - Identify the λ_{max} from the spectra.
 - Plot a calibration curve of absorbance at λ_{max} versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$), the molar absorptivity (ϵ) can be calculated from the slope of the calibration curve (slope = ϵb , where b is the path length of the cuvette).



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UV-Vis Spectroscopy Workflow

Fluorescence Spectroscopy

This protocol describes how to measure the excitation and emission spectra of a dye.

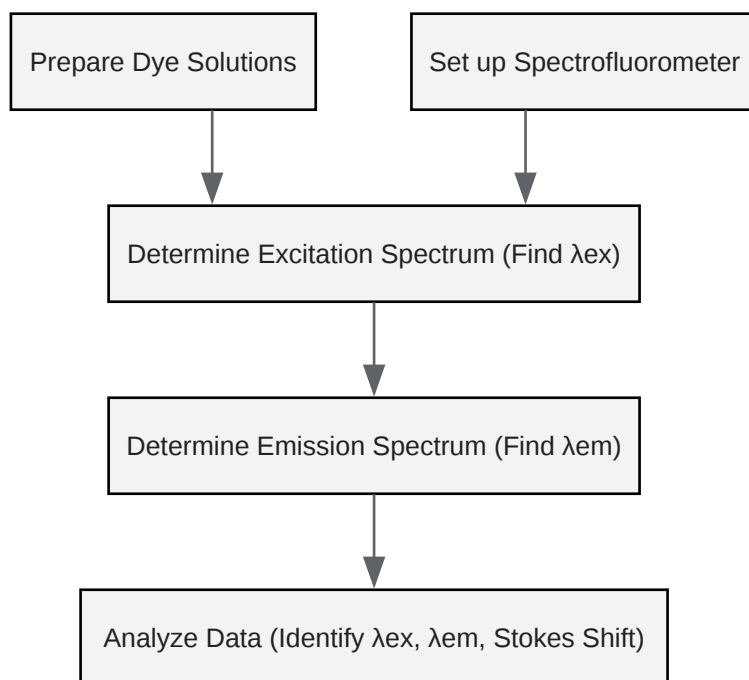
Objective: To determine the optimal excitation wavelength (λ_{ex}) and the emission spectrum, including the wavelength of maximum emission (λ_{em}).

Materials:

- **Acid Green 12** solutions of known concentration (prepared as in 3.1)
- Fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to an estimated emission wavelength (can be guided by the absorption maximum).
 - Scan a range of excitation wavelengths to obtain the excitation spectrum.
 - The peak of this spectrum is the optimal excitation wavelength (λ_{ex}).
- Emission Spectrum:
 - Set the excitation monochromator to the determined λ_{ex} .
 - Scan a range of emission wavelengths to obtain the emission spectrum.
 - The peak of this spectrum is the maximum emission wavelength (λ_{em}).
- Data Analysis:
 - Identify λ_{ex} and λ_{em} .
 - Calculate the Stokes shift (difference between λ_{em} and λ_{ex}).



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Fluorescence Spectroscopy Workflow

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield.

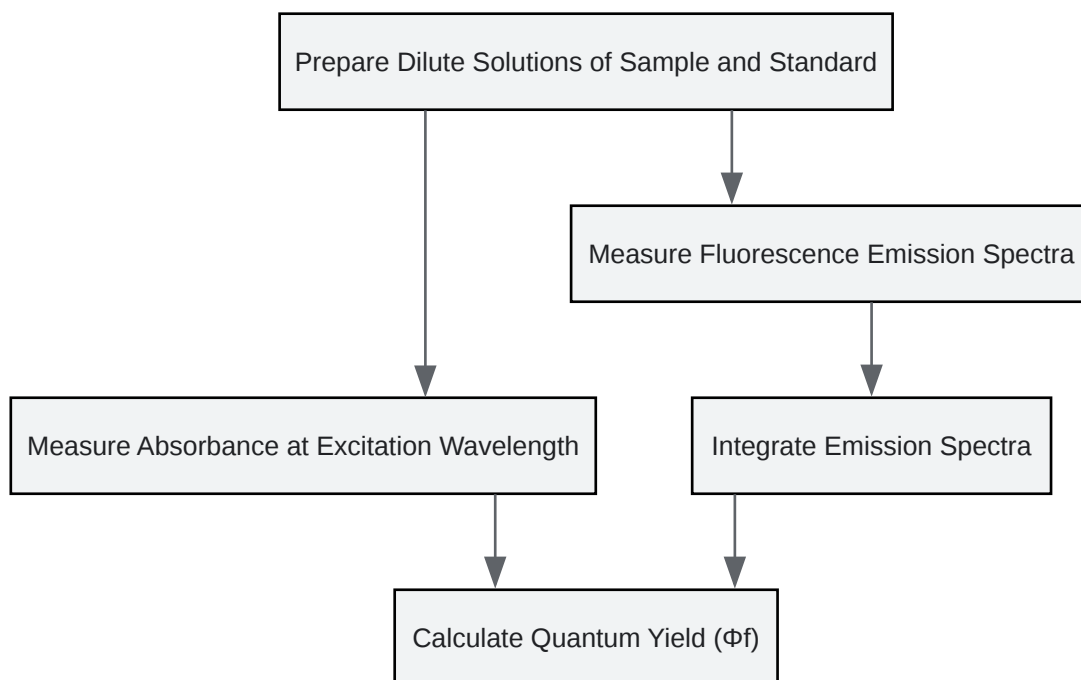
Objective: To calculate the fluorescence quantum yield (Φ_f) of **Acid Green 12** relative to a known standard.

Materials:

- **Acid Green 12** solutions
- A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$)
- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- **Standard and Sample Preparation:** Prepare dilute solutions of both the standard and **Acid Green 12** in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.
- **Fluorescence Measurement:**
 - Excite both the standard and the sample at the same wavelength.
 - Record the fluorescence emission spectrum for both.
- **Data Analysis:**
 - Integrate the area under the emission spectrum for both the standard and the sample.
 - Calculate the quantum yield using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$ where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent



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Quantum Yield Determination Workflow

Conclusion

While specific quantitative spectral data for **Acid Green 12** remains elusive in publicly accessible literature, this guide provides a framework for its characterization. By employing the standardized experimental protocols outlined, researchers can determine the key spectral properties of **Acid Green 12**. The data from related acid green dyes serve as a useful, albeit approximate, reference for predicting its behavior. Further research is warranted to fully elucidate the photophysical properties of **Acid Green 12**, which will undoubtedly enhance its utility in various scientific and technological applications.

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